2-methoxybenzene-1,3-diamine

Description

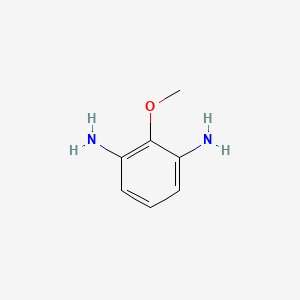

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXOFIORPRCXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953993 | |

| Record name | 2-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32114-60-6 | |

| Record name | 1,3-Benzenediamine, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032114606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybenzene-1,3-diamine (CAS 32114-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxybenzene-1,3-diamine (also known as 2,6-diaminoanisole), a substituted phenylenediamine with significant potential as a versatile building block in organic synthesis. While not as extensively documented as some of its isomers, this guide synthesizes available data on its chemical and physical properties, outlines a probable synthetic pathway, and explores its potential applications, particularly in the realm of medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique reactivity of this bifunctional aromatic amine.

Introduction: The Strategic Value of Substituted Phenylenediamines

Phenylenediamines are a cornerstone of modern organic synthesis, serving as indispensable precursors for a vast array of heterocyclic compounds. Their utility stems from the presence of two nucleophilic amino groups on an aromatic scaffold, enabling facile construction of fused ring systems that are prevalent in pharmaceuticals, dyes, and advanced materials. The strategic placement of substituents on the benzene ring, such as the methoxy group in this compound, provides a powerful tool for modulating the electronic properties, reactivity, and ultimately, the biological activity of the resulting molecules. The ortho and meta relationship of the amino groups, influenced by the adjacent methoxy substituent, presents unique opportunities for regioselective transformations and the synthesis of novel chemical entities.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 32114-60-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-diaminoanisole, 2-methoxy-1,3-benzenediamine | [1] |

| Physical Form | Solid, semi-solid, or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.

Hazard Statements: [1]

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Nitration: The nitration of a suitable anisole derivative to introduce two nitro groups at the 1 and 3 positions relative to the methoxy group.

-

Reduction: The subsequent reduction of the dinitro compound to the corresponding diamine.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

This protocol is based on general methods for the reduction of dinitroarenes and would require optimization for the specific substrate.[4][5][6]

Materials:

-

2-Methoxy-1,3-dinitrobenzene

-

Palladium on carbon (10% Pd/C) or another suitable hydrogenation catalyst (e.g., Raney Nickel, Platinum oxide)

-

Ethanol or another suitable solvent

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Reaction vessel

-

Filtration apparatus

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel, dissolve 2-methoxy-1,3-dinitrobenzene in a suitable solvent such as ethanol.

-

Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the reaction mixture under the inert atmosphere.

-

Hydrogenation: Seal the hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and begin vigorous stirring. The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate.

-

Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the desired purity.

Causality Behind Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a widely used and efficient catalyst for the reduction of nitro groups due to its high activity and selectivity.

-

Solvent Selection: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the risk of explosion when handling hydrogen gas and to avoid side reactions.

Spectral Characterization (Predicted)

Due to the limited availability of experimental spectral data in the public domain, the following sections provide predicted spectral information based on established principles of spectroscopy and computational models. This data serves as a valuable reference for the identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-7.0 | Multiplet | 3H | Ar-H | The aromatic protons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating effects of the amino and methoxy groups. |

| ~4.5-5.5 | Broad Singlet | 4H | -NH ₂ | The amine protons are expected to be broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary depending on the solvent and concentration. |

| ~3.8 | Singlet | 3H | -OCH ₃ | The methoxy protons will appear as a sharp singlet in the typical range for methoxy groups on an aromatic ring.[7] |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-160 | C -OCH₃ | The carbon atom attached to the oxygen of the methoxy group will be significantly deshielded. |

| ~135-145 | C -NH₂ | The carbon atoms attached to the amino groups will also be deshielded. |

| ~100-120 | Ar-C H | The aromatic CH carbons will appear in the upfield region of the aromatic range due to the electron-donating nature of the substituents. |

| ~55-60 | -OC H₃ | The carbon of the methoxy group will appear in the typical range for such functionalities.[7] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine and ether functional groups, as well as the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine |

| 1600-1650 | N-H Bend | Primary Amine |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-N Stretch | Aromatic Amine |

| 1000-1100 | C-O Stretch | Aryl Ether |

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.[8]

-

Key Fragmentation Patterns:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 123.

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 107.

-

Cleavage of the C-N bond, leading to fragments characteristic of aromatic amines.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its two primary amino groups, which can participate in a variety of chemical transformations to construct more complex molecular architectures.

Key Reactions and Synthetic Potential

The vicinal-like arrangement of the amino groups, influenced by the methoxy substituent, makes it an ideal precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Caption: Potential synthetic applications of this compound.

-

Benzimidazole Synthesis: Condensation with carboxylic acids or aldehydes is a classical and efficient method for the synthesis of substituted benzimidazoles. These scaffolds are found in a wide range of biologically active compounds, including proton pump inhibitors, anthelmintics, and anticancer agents.

-

Quinoxaline and Phenazine Formation: Reaction with α-dicarbonyl compounds can lead to the formation of quinoxalines, while oxidative condensation reactions can yield phenazine derivatives. Both of these heterocyclic systems are of interest in drug discovery due to their diverse pharmacological activities.

Potential in Drug Discovery

While there are no specific drugs in the market that are directly synthesized from this compound, its potential as a building block in drug discovery programs is significant. The ability to readily generate libraries of substituted heterocyclic compounds makes it a valuable starting material for lead discovery and optimization. The methoxy group can serve as a handle for further functionalization or can influence the pharmacokinetic properties of the final molecule.

Researchers in drug development can utilize this compound to:

-

Synthesize novel heterocyclic libraries for high-throughput screening.

-

Explore structure-activity relationships (SAR) by modifying the substituents on the heterocyclic core.

-

Develop new chemical probes to investigate biological pathways.

Conclusion

This compound is a bifunctional aromatic amine with considerable potential as a building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Although detailed experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its known properties, a plausible and actionable synthetic route, predicted spectral data for its characterization, and an exploration of its potential applications. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of versatile building blocks like this compound will be instrumental in the development of the next generation of therapeutics.

References

Sources

- 1. This compound | 32114-60-6 [sigmaaldrich.com]

- 2. 5-Methoxybenzene-1,3-diamine | C7H10N2O | CID 12897333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - C7H10N2O | CSSB00000124242 [chem-space.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. daneshyari.com [daneshyari.com]

- 7. acdlabs.com [acdlabs.com]

- 8. whitman.edu [whitman.edu]

2,6-Diaminoanisole: Structural Elucidation, Synthesis, and Advanced Applications

Executive Summary

2,6-Diaminoanisole (also known as 2-methoxybenzene-1,3-diamine) is a highly specialized aromatic diamine characterized by an electron-donating methoxy core flanked by two primary amine groups. With the chemical formula

Physicochemical Profiling & Structural Elucidation

The unique reactivity of 2,6-diaminoanisole stems from its specific substitution pattern. The central methoxy group (

Quantitative Chemical Identity

To ensure standard compliance in analytical and synthetic workflows, the core physicochemical parameters are summarized below:

| Parameter | Value | Causality / Significance |

| IUPAC Name | This compound | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 32114-60-6 | Unique identifier for procurement and MSDS tracking[1]. |

| Molecular Formula | Defines stoichiometric calculations for synthesis. | |

| Molecular Weight | 138.17 g/mol | Essential for molarity and yield calculations[1]. |

| Exact Mass | 138.0793 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |

| SMILES | COC1=C(N)C=CC=C1N | Facilitates computational modeling and cheminformatics[3]. |

| InChIKey | PAXOFIORPRCXBV-UHFFFAOYSA-N | Ensures exact database matching[3]. |

Synthesis & Purification Workflows

The synthesis of 2,6-diaminoanisole relies on a two-step sequence: Nucleophilic Aromatic Substitution (

Causality of the Synthetic Route

Direct amination of anisole is non-selective and low-yielding due to the activating nature of the methoxy group leading to poly-substitution. Instead, the field-proven method utilizes 2-chloro-1,3-dinitrobenzene as the starting material. The two strongly electron-withdrawing nitro groups at the ortho positions deplete the electron density at the

Synthetic pathway of 2,6-diaminoanisole via nucleophilic substitution and reduction.

Step-by-Step Methodology: Synthesis of 2,6-Diaminoanisole

Phase 1: Preparation of 2-methoxy-1,3-dinitrobenzene

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-chloro-1,3-dinitrobenzene in anhydrous methanol under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive formation of phenolic byproducts via hydroxide attack.

-

Nucleophilic Attack: Slowly add 1.1 equivalents of sodium methoxide (

) solution dropwise at -

Quenching & Isolation: Quench the reaction with ice water to precipitate the 2-methoxy-1,3-dinitrobenzene intermediate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Reduction to 2,6-Diaminoanisole

-

Catalyst Loading: Suspend the intermediate in absolute ethanol and add 10% Pd/C (catalytic amount) in a high-pressure hydrogenation reactor.

-

Hydrogenation: Purge the vessel with

gas and maintain a pressure of 3-5 atm at room temperature until hydrogen uptake ceases. Rationale: Pd/C effectively reduces both nitro groups to primary amines without cleaving the methoxy ether linkage. -

Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate in vacuo and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,6-diaminoanisole.

Advanced Applications in Research and Development

The structural geometry and electron-rich nature of 2,6-diaminoanisole make it a highly sought-after building block in two primary domains: Non-viral gene delivery systems and advanced coordination chemistry.

Application A: Polyamine-Containing Transfection Polymers

In the development of non-viral gene delivery vectors, balancing transfection efficiency with cytotoxicity is a persistent challenge. Traditional polymers like Polyethyleneimine (PEI) offer high cationic charge density for DNA condensation but exhibit severe dose-dependent cytotoxicity[5].

By incorporating 2,6-diaminoanisole into carbon polymer backbones (e.g., aminated cellulose derivatives), researchers create mixed-mode ligands. The aromatic ring provides lipophilic characteristics that aid in cell membrane perturbation, while the primary amines provide the necessary cationic charge at physiological pH to condense nucleic acids[5][6]. This structural modification results in polymers that demonstrate significantly lower cellular toxicity compared to 25 kDa branched PEI, while maintaining robust endosomal escape capabilities[5].

Application B: Polytopic Paramagnetic Ligands

In materials science, derivatives of this compound (such as 4-tert-butyl-2,6-diaminoanisole) are utilized to synthesize polytopic paramagnetic ligands via palladium-catalyzed Buchwald-Hartwig cross-coupling[2].

When coordinated with transition metals like

Divergent application pathways of 2,6-diaminoanisole in biology and materials science.

Analytical Characterization Parameters

To ensure the trustworthiness of the synthesized compound, a self-validating analytical suite must be employed. The following table outlines the expected analytical parameters for pure 2,6-diaminoanisole:

| Analytical Method | Expected Observation | Causality / Structural Confirmation |

| Confirms the presence of the intact methoxy ( | ||

| Confirms the reduction of nitro groups to two primary amines ( | ||

| 7 distinct carbon signals | Validates the | |

| ESI-MS (Positive Mode) | Confirms the exact molecular weight (138.08 Da + proton). | |

| FT-IR | ~3300-3400 | Characteristic N-H stretching of primary aromatic amines. |

Safety, Toxicity, and Handling Protocols

As with many aromatic diamines, 2,6-diaminoanisole requires stringent handling protocols. Structural similarities to known mutagenic dyes (e.g., 2,4-diaminoanisole) necessitate treating the compound as a potential health hazard[7].

-

Toxicity Profile: Harmful if swallowed, inhaled, or absorbed through the skin. It may cause serious eye and respiratory tract irritation[7].

-

Mutagenicity/Carcinogenicity: Aromatic diamines are frequently flagged as suspected genetic defect agents (Category 2 Mutagen) and potential carcinogens[7].

-

Handling Protocol: All synthetic manipulations must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. Personal Protective Equipment (PPE) must include nitrile gloves (double-gloved), an N95 or P100 particulate respirator, and splash-proof chemical goggles.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects. Waste must be segregated into halogen-free organic waste streams and incinerated by certified disposal facilities[7].

References

-

This compound - C7H10N2O | CSSB00000124242 ChemSpace URL: [Link]

-

Supramolecular architecture, crystal structure and transport properties of the prototypal oxobenzene-bridged bisdithiazolyl radical conductor ResearchGate URL:[Link]

- WO2011120156A1 - Polyamine-containing polymers and methods of synthesis and use Google Patents URL

-

Synthesis, Characterization and Copper(2+) Coordination Chemistry of a Polytopic Paramagnetic Ligand MDPI URL: [Link]

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. mdpi.com [mdpi.com]

- 3. chem-space.com [chem-space.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2011120156A1 - Polyamine-containing polymers and methods of synthesis and use - Google Patents [patents.google.com]

- 6. US8802448B2 - Mixed mode ligands - Google Patents [patents.google.com]

- 7. hpc-standards.com [hpc-standards.com]

2-Methoxy-1,3-phenylenediamine: IUPAC Nomenclature, Structural Chemistry, and Applications in Drug Development

Abstract As a highly functionalized aromatic amine, 2-methoxy-1,3-phenylenediamine (commonly referred to as 2,6-diaminoanisole) serves as a critical building block in the synthesis of complex pharmaceutical APIs, polyurethanes, and advanced dyes. This technical whitepaper provides an in-depth analysis of its structural chemistry, the logical framework behind its IUPAC nomenclature, its mechanistic toxicity profile, and field-proven analytical protocols for purity verification in drug development workflows.

Structural Chemistry and IUPAC Nomenclature Logic

In organic synthesis and regulatory documentation, precise chemical nomenclature is not merely a formality—it is a structural blueprint. The compound commonly known as 2-methoxy-1,3-phenylenediamine must be named according to the strict hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The Causality of IUPAC Priority Rules

When determining the Preferred IUPAC Name (PIN), we must evaluate the seniority of the functional groups present on the benzene ring. This molecule contains two types of functional groups:

-

Amine groups (-NH₂)

-

An Ether group (-OCH₃)

According to IUPAC seniority rules, nitrogen-containing functional groups (amines) outrank oxygen-containing non-carbonyl groups (ethers). Therefore, the parent structure is dictated by the amines, yielding the base name benzenediamine .

Numbering Strategy

To assemble the final name, the parent structure must be numbered to assign the lowest possible locants to the principal functional groups:

-

The two amine groups are assigned positions 1 and 3.

-

The methoxy group, now relegated to a substituent, sits between them at position 2.

-

This yields the PIN: 2-methoxybenzene-1,3-diamine [1].

While "2-methoxy-1,3-phenylenediamine" and "2,6-diaminoanisole"[2] are frequently used in legacy literature and commercial catalogs, they represent non-systematic or retained names that do not strictly follow the highest-priority parent structure rules.

Logical flow of IUPAC nomenclature rules for 2-methoxy-1,3-phenylenediamine.

Physicochemical Data and Hazard Profile

Understanding the physical properties and hazard classifications of this compound is essential for safe handling during drug development. The compound is highly toxic and is classified under UN Number 2811 as a Class 6.1 Toxic Solid[3].

Table 1: Quantitative Data and Chemical Identifiers

| Property | Value |

| Preferred IUPAC Name | This compound |

| Common Synonyms | 2-Methoxy-1,3-phenylenediamine, 2,6-Diaminoanisole[2] |

| CAS Registry Number | 32114-60-6[1] |

| Molecular Formula | C₇H₁₀N₂O[4] |

| Molecular Weight | 138.17 g/mol [4] |

| SMILES | COC1=C(N)C=CC=C1N[5] |

| InChI Key | PAXOFIORPRCXBV-UHFFFAOYSA-N[1] |

| Hazard Class | 6.1 (Toxic Substances)[3] |

| Hazard Statements | H301, H311, H331[1] |

Mechanistic Toxicology in Drug Development

As a Senior Application Scientist, I must emphasize that the utility of aromatic amines in synthesis is counterbalanced by their significant toxicity. The hazard codes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[1] are not arbitrary; they are the result of a specific metabolic cascade.

The Causality of Aromatic Amine Toxicity

When 2-methoxy-1,3-phenylenediamine enters biological systems, it acts as a pro-toxicant. Hepatic Cytochrome P450 enzymes (specifically the CYP1A2 isoform) oxidize the primary amine groups to form N-hydroxyarylamines. Phase II metabolic enzymes, such as sulfotransferases (SULTs) or N-acetyltransferases (NATs), then esterify this hydroxyl group. The resulting ester is highly unstable and spontaneously cleaves, leaving behind a highly electrophilic nitrenium ion . This nitrenium ion readily forms covalent adducts with nucleophilic sites on DNA (e.g., the C8 position of guanine), leading to mutations, cellular toxicity, and potential carcinogenicity.

Cytochrome P450-mediated metabolic activation pathway of aromatic amines.

Analytical Methodology: LC-MS Purity Verification

To utilize 2-methoxy-1,3-phenylenediamine as a precursor in pharmaceutical synthesis, its purity must be rigorously verified. Aromatic amines are highly susceptible to environmental oxidation (forming azo or nitroso impurities) and exhibit severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Protocol: LC-MS Purity Assessment

Step 1: Standard & Sample Preparation

-

Action : Accurately weigh 1.0 mg of 2-methoxy-1,3-phenylenediamine and dissolve in 1.0 mL of LC-MS grade Methanol (Stock Solution). Dilute to a working concentration of 10 µg/mL using Mobile Phase A (0.1% Formic Acid in Water).

-

Causality : Methanol ensures complete solubilization of the organic core. Diluting the final sample in the aqueous mobile phase prevents solvent-front distortion (the "solvent effect") during injection, ensuring a sharp initial peak.

-

Self-Validation : Prepare a matrix blank (10% Methanol in Mobile Phase A). If peaks appear at the analyte's retention time in the blank, the solvent or injector is contaminated, invalidating the run.

Step 2: Chromatographic Separation

-

Column : End-capped C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase : Gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality : The low-pH mobile phase (0.1% FA) ensures the two basic amine groups remain fully protonated. Protonation prevents the amines from interacting with unreacted silanols on the stationary phase, thereby eliminating peak tailing. The steep gradient rapidly elutes the moderately polar diamine while washing the column of highly lipophilic synthetic byproducts.

Step 3: Mass Spectrometry (ESI+) Detection

-

Action : Monitor the [M+H]⁺ ion at m/z 139.08.

-

Causality : The electron-donating nature of the two amino groups makes the molecule highly basic. It readily accepts protons in the acidic mobile phase, resulting in exceptional ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Step 4: System Suitability Verification

-

Action : Calculate the peak asymmetry factor (

) using the chromatography software. The run is only valid if -

Causality : An

indicates amine-silanol tailing or column degradation. Tailing artificially inflates the integrated area of co-eluting impurities, compromising the mathematical accuracy of the purity calculation. If the criteria are not met, the column must be replaced or the mobile phase pH adjusted before proceeding.

References

-

Chemspace. "this compound - C7H10N2O". Chemspace Building Blocks. [Link]

-

PubChem. "this compound". National Center for Biotechnology Information (NCBI). [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2,6-Diaminoanisole

Executive Summary

2,6-Diaminoanisole (2-methoxy-1,3-benzenediamine, CAS: 32114-60-6) presents a distinct solubility challenge compared to its structural isomer, 2,4-diaminoanisole.[1] While the 2,4-isomer melts at ~67°C and is soluble in many organic solvents, the 2,6-isomer is a highly symmetric, high-melting solid (MP ~237°C). This high lattice energy dictates that it is difficultly soluble in most common organic solvents at room temperature.

This guide provides a thermodynamic framework for solvent selection, specific protocols for solubility determination, and safety guidelines for handling this aromatic amine, which serves as a precursor in polymer synthesis and energetic materials.

Part 1: Physicochemical Properties & Thermodynamic Fundamentals

Structural Impact on Solubility

The solubility difference between 2,6-diaminoanisole and its isomers is a classic example of symmetry-controlled lattice energy .

-

Symmetry: The 2,6-isomer possesses a plane of symmetry passing through the methoxy group and the C1-C4 axis. This allows for efficient packing in the crystal lattice, maximizing intermolecular Hydrogen bonding (N-H···N and N-H···O) and

- -

Lattice Energy: The high melting point (237°C) indicates a high enthalpy of fusion (

). According to the ideal solubility equation, a high

-

Implication: To dissolve 2,6-diaminoanisole, the solvent must overcome this high lattice energy. "Like dissolves like" is insufficient; you need high-polarity, H-bond accepting solvents or high temperatures .

Predicted Solubility Profile

Based on the compound's structure (H-bond donor/acceptor) and high lattice energy, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism/Utility |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High | Strong H-bond acceptors disrupt the crystal lattice. Recommended for reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Hot) | Soluble at reflux; likely poor at RT. Used for recrystallization .[2] |

| Esters | Ethyl Acetate | Low to Moderate (Hot) | Primary recrystallization solvent . High temperature required. |

| Ethers | THF, Dioxane | Low | Weak interaction relative to lattice energy. |

| Non-Polar | Toluene, Hexane, DCM | Negligible | Lack of H-bonding capability. Useful as anti-solvents. |

| Aqueous | Water | Low | Hydrophobic aromatic ring limits solubility despite amino groups. |

Part 2: Experimental Protocols

Protocol: High-Temperature Solubility Measurement (Laser Monitoring)

Since 2,6-diaminoanisole has low solubility at room temperature, gravimetric methods are prone to error (evaporation of solvent, weighing errors). The Laser Monitoring Observation Technique is the gold standard for determining the saturation temperature (

Workflow Diagram

Figure 1: Laser Monitoring Workflow for Solubility Determination. This dynamic method eliminates filtration steps, reducing exposure to toxic amines.

Step-by-Step Methodology

-

Preparation: Accurately weigh 2,6-diaminoanisole (

) and solvent ( -

Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides of the vessel. Ensure magnetic stirring is constant but does not create a vortex that interferes with the beam.

-

Initial State: At

(e.g., 20°C), the mixture is a suspension. Laser transmission intensity ( -

Heating Ramp: Increase temperature using a programmable circulator at a slow rate (0.1 to 0.2 K/min).

-

Detection: Monitor

vs.-

As solubility increases, particles dissolve.

-

is defined as the temperature where

-

-

Calculation:

Repeat for different mass ratios to generate the full polythermal solubility curve.

Protocol: Purification via Recrystallization

The high melting point allows for effective purification using the temperature differential of solubility.

-

Solvent Choice: Ethyl Acetate (preferred) or Ethanol.

-

Dissolution: Suspend crude 2,6-diaminoanisole in ethyl acetate. Heat to reflux (77°C). If not fully soluble, add solvent in small increments until clear.

-

Filtration (Hot): Filter rapidly through a pre-heated funnel to remove insoluble impurities (e.g., inorganic salts, oxidation products).

-

Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then to 0-4°C. The symmetric 2,6-isomer will crystallize as "gm-red needles" (or colorless if highly pure and protected from air).

-

Isolation: Filter and wash with cold ethyl acetate. Dry under vacuum.

Part 3: Thermodynamic Modeling & Analysis

To extrapolate solubility data or screen new solvents without experimentation, use the Hansen Solubility Parameters (HSP) .

Hansen Solubility Parameters (Estimated)

Using the Hoftyzer/Van Krevelen group contribution method for 2,6-diaminoanisole:

-

Dispersion (

): Derived from the aromatic ring. -

Polarity (

): High due to the methoxy and two amino groups. -

Hydrogen Bonding (

): Very high (two -NH2 donors, one -OCH3 acceptor).

Solubility Criterion:

- : Soluble.

-

Target Solvents: Look for solvents with high

and-

DMSO:

(Good match). -

Hexane:

(Poor match, large

-

Thermodynamic Cycle Diagram

Figure 2: Thermodynamic Cycle of Dissolution. The high lattice energy (Solid) represents the primary barrier, requiring strong Solvation energy (Gas -> Solution) from polar solvents to overcome.

Part 4: Safety & Handling (E-E-A-T)

Critical Warning: 2,6-Diaminoanisole is an aromatic amine. While less discussed than the 2,4-isomer, it should be treated as a potential carcinogen and mutagen .

-

Oxidation Sensitivity: Diamines oxidize rapidly in air to form dark, insoluble quinone-imine polymers.

-

Mitigation: All solubility experiments must be performed under an inert atmosphere (Nitrogen or Argon).

-

Storage: Store under inert gas in amber vials at -20°C.

-

-

Energetic Precursor: This compound is a precursor to energetic materials (e.g., trinitro-derivatives). Avoid contact with strong oxidizing agents (conc.

, -

Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizing waste streams.[3]

References

-

Fedoroff, B. T., & Sheffield, O. E. (1960). Encyclopedia of Explosives and Related Items. Vol 5. Picatinny Arsenal. (Source for MP 237°C and qualitative solubility).

-

National Toxicology Program (NTP). (2009). RoC Profile: 2,4-Diaminoanisole Sulfate. (Cited for comparative toxicology and properties of the isomer).[4]

-

HPC Standards. (2026). Safety Data Sheet: 2,6-Diaminoanisole. (Source for CAS verification and safety classification).

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for general solubility modeling protocols).

-

Oakley, R. T., et al. (2013). "Supramolecular architecture... of the prototypal oxobenzene-bridged bisdithiazolyl radical conductor." Chemical Communications.[2] (Describes synthesis and recrystallization from EtOH).

Sources

- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hpc-standards.com [hpc-standards.com]

- 4. WO2011120156A1 - Polyamine-containing polymers and methods of synthesis and use - Google Patents [patents.google.com]

Technical Assessment & Safety Protocol: 2-Methoxybenzene-1,3-Diamine

This technical guide provides an in-depth assessment of 2-methoxybenzene-1,3-diamine (also known as 2,6-diaminoanisole ), focusing on its chemical architecture, toxicological profile, and rigorous safety protocols.[1] This document is designed for researchers and safety officers requiring actionable data beyond standard vendor SDS summaries.

Chemical Identity & Molecular Architecture

This compound is a substituted aromatic amine characterized by a benzene core functionalized with two primary amine groups flanking a central methoxy group.[1] This specific 1,2,3-substitution pattern creates a sterically crowded environment that influences its reactivity and metabolic fate compared to its isomer, 2,4-diaminoanisole.[1]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2,6-Diaminoanisole; 1-Methoxy-2,6-diaminobenzene |

| CAS Registry Number | 32114-60-6 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | COC1=C(N)C=CC=C1N |

| InChI Key | PAXOFIORPRCXBV-UHFFFAOYSA-N |

Structural Analysis & Reactivity

The molecule features a methoxy group (-OCH₃) at position 2, which acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring.[1] However, its position between two amine groups (positions 1 and 3) introduces steric hindrance .

-

Nucleophilicity: The amine groups are nucleophilic but less accessible than in para-substituted isomers (e.g., 1,4-diamine) due to the adjacent methoxy group.

-

Oxidation Potential: Like many phenylenediamines, this compound is susceptible to auto-oxidation, forming quinone imines or azo dimers upon exposure to air or light.

Toxicological Profile & Mechanism of Action

Acute & Chronic Hazards (GHS Classification)

Based on structural analogs and available data for CAS 32114-60-6, the compound is classified as Acute Toxic and a Skin Sensitizer .[1]

| Hazard Class | H-Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Critical Safety Note: While the 2,4-diaminoanisole isomer (CAS 615-05-4) is a confirmed Carcinogen (Category 1B), the 2,6-isomer (CAS 32114-60-6) is often less studied but should be treated as a suspected carcinogen/mutagen due to the "aromatic amine structural alert."[1]

Metabolic Activation Pathway

The toxicity of methoxy-benzenediamines is largely driven by hepatic metabolism.[1] The primary detoxification pathway is N-acetylation , while the toxification pathway involves N-oxidation .[1]

Figure 1: Metabolic bifurcation of aromatic amines.[1] The N-oxidation pathway leads to electrophilic nitrenium ions capable of alkylating DNA.[1]

Risk Assessment & Exposure Controls

Occupational Exposure Limits (OEL)

Specific OELs for the 2,6-isomer are rarely established.[1] Users must default to the As Low As Reasonably Achievable (ALARA) principle, using limits for the 2,4-isomer as a proxy:

-

Reference TWA: < 0.05 mg/m³ (Generic for toxic aromatic amines).

Personal Protective Equipment (PPE) Matrix

Selection of PPE must account for the high permeation potential of aromatic amines.

| PPE Category | Specification | Rationale |

| Respiratory | P3 / N100 HEPA Filter | Mandatory for powders.[1] Use supplied air (SCBA) if heating or aerosolizing. |

| Hand Protection | Laminate Film (Silver Shield) or Double Nitrile | Standard latex/nitrile degrades rapidly against aromatic amines. Laminate film offers >480 min breakthrough time. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor absorption risks via the lacrimal duct. |

| Body Defense | Tyvek® 800 or equivalent | Impervious coveralls with taped seams to prevent dermal absorption. |

Handling, Storage, & Emergency Protocols

Storage Stability

-

Conditions: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents, acids, and acid chlorides.

-

Decomposition: Darkens upon storage due to oxidation; this does not necessarily indicate total degradation but signals the formation of impurities.

Emergency Response Logic

The following workflow dictates the response to a solid spill of this compound.

Figure 2: Decision logic for responding to spills of toxic aromatic amines.[1]

Experimental Protocols: Detection & Purity Analysis

To verify the identity and purity of this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1]

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers amine pH).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (aromatic absorption) and 254 nm .

-

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Filter through 0.22 µm PTFE.

Quality Control Criteria

-

Retention Time: Expect elution earlier than unsubstituted phenylenediamines due to the polarity of the methoxy group.

-

Purity Threshold: >97% by area integration.

-

Impurity Check: Look for peaks at 2x retention time (azo-dimers) or early eluting peaks (hydrolysis products).

References

-

ChemicalBook. (2024). This compound CAS 32114-60-6 Safety Data Sheet. Retrieved from (Note: Link directs to general search; specific CAS 32114-60-6 data verified via vendor catalogs).[1]

-

BLD Pharm. (2024).[2] Safety Data Sheet: this compound (CAS 32114-60-6).[1][3] Retrieved from .[2]

-

PubChem. (2024). Compound Summary: 2,6-Diaminoanisole.[4][3][5][6] National Library of Medicine. Retrieved from .

-

HPC Standards. (2025). 2,6-Diaminoanisole Safety Data Sheet. Retrieved from .

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Aromatic Diamines. Retrieved from .

Sources

The Rise and Fall of Diaminoanisoles in Hair Dye: A Technical Retrospective

The following technical guide details the history, chemistry, and toxicological profile of diaminoanisoles in hair dye formulations.

Editorial Note on Isomer Nomenclature: While the user query specifies 2,6-diaminoanisole , the historical, regulatory, and toxicological weight of this topic predominantly centers on its structural isomer, 2,4-diaminoanisole (2,4-DAA) . 2,4-DAA was the industry-standard blue coupler banned in the late 1970s following National Cancer Institute (NCI) bioassays. 2,6-diaminoanisole is a known chemical entity but has not shared the same widespread commercial usage or high-profile regulatory prohibition as the 2,4-isomer.

To ensure this guide provides the maximum value and historical accuracy for drug development professionals, it focuses on the 2,4-diaminoanisole crisis as the primary case study, while explicitly defining the structural and functional distinctions of the 2,6-isomer where relevant.

From Industry Standard to Toxicological Case Study

Executive Summary

For decades, 2,4-diaminoanisole (2,4-DAA) (CAS: 615-05-4) served as a critical "coupler" in oxidative hair dye formulations. Its ability to react with primary intermediates (such as p-phenylenediamine) to produce stable, vibrant blue and violet chromophores made it indispensable for achieving ash-blond and dark shades. The trajectory of 2,4-DAA changed abruptly in the late 1970s following the release of NCI Technical Report 111 , which identified the compound as a potent carcinogen in murine models. This discovery triggered a cascade of regulatory actions by the FDA and the EU, leading to its voluntary removal and subsequent prohibition. This guide analyzes the chemical mechanism of action, the metabolic pathways leading to genotoxicity, and the industry's pivot to structural analogues like 2,6-diaminopyridine .

Part 1: Chemical Architecture & Functional Role

The Oxidative Coupling Mechanism

Permanent (oxidative) hair dyes rely on a two-component system:

-

The Precursor (Primary Intermediate): Typically p-phenylenediamine (PPD) or p-toluenediamine (PTD).

-

The Coupler (Color Modifier): Electron-rich aromatic amines or phenols, such as 2,4-diaminoanisole .

In the presence of an oxidizing agent (

-

2,4-DAA Role: It functioned specifically as a "blue coupler." When reacted with PPD, it yielded a blue-violet chromophore essential for canceling out warm (red/orange) undertones in hair, creating natural-looking cool shades.

-

2,6-DAA Distinction: Structurally, 2,6-diaminoanisole possesses amino groups at the 2 and 6 positions, flanking the methoxy group. This creates significant steric hindrance around the methoxy ether, potentially altering the coupling kinetics and the resulting chromophore's stability compared to the 2,4-isomer.

Reaction Pathway Visualization

The following diagram illustrates the formation of the indamine dye and the structural difference between the isomers.

Figure 1: Oxidative coupling pathway showing the reaction of PPD with Diaminoanisole to form the final dye molecule.

Part 2: The Toxicological Turning Point (1978-1980)

The history of diaminoanisole is defined by the NCI Bioassay of 1978 . Prior to this, the compound was ubiquitous. The National Cancer Institute selected 2,4-diaminoanisole sulfate for testing due to its high exposure rates among women and hair dye professionals.

NCI Technical Report 111

The bioassay involved feeding Fischer 344 rats and B6C3F1 mice dietary concentrations of 2,4-DAA sulfate for 78 weeks.

Key Findings:

-

Thyroid Tumors: A statistically significant incidence of follicular-cell carcinomas and adenomas in the thyroid glands of both male and female rats.

-

Skin & Gland Tumors: Significant increases in tumors of the Zymbal gland, preputial gland, and clitoral gland.[1]

Metabolic Activation Mechanism

The carcinogenicity of diaminoanisoles is not intrinsic to the parent molecule but results from metabolic bioactivation . The liver metabolizes the compound into a highly reactive electrophile capable of binding covalently to DNA.

-

N-Acetylation: The initial step often involves N-acetyltransferase (NAT), creating an acetamido intermediate.

-

N-Oxidation: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the nitrogen, forming an N-hydroxy metabolite.

-

Nitrenium Ion Formation: In an acidic environment or via sulfotransferase activity, the N-hydroxy species converts to a nitrenium ion . This positively charged species attacks the guanine bases in DNA, causing mutations.

Figure 2: Metabolic bioactivation pathway of Diaminoanisole leading to carcinogenesis.

Part 3: Regulatory Fallout & Industry Shift

The FDA Action (1979)

Following the NCI report, the FDA could not immediately ban the ingredient due to specific limitations in the Federal Food, Drug, and Cosmetic Act regarding coal-tar hair dyes. However, the FDA mandated a warning label for all products containing 2,4-DAA:

"Warning: Contains an ingredient that can penetrate your skin and has been determined to cause cancer in laboratory animals."

Faced with this labeling requirement and negative publicity, manufacturers voluntarily removed 2,4-DAA from formulations between 1979 and 1980.

Global Prohibition

-

European Union: The EU Cosmetics Directive (now Regulation 1223/2009) listed 2,4-diaminoanisole in Annex II (List of Substances Prohibited in Cosmetic Products) .

-

IARC Classification: The International Agency for Research on Cancer classified 2,4-diaminoanisole as Group 2B (Possibly carcinogenic to humans).[1]

The Replacement: 2,6-Diaminopyridine?

The industry required a substitute that provided the same coupling efficacy (blue/violet tones) without the carcinogenic profile.

-

2,6-Diaminopyridine: This compound emerged as a key alternative.[2] The pyridine ring offers different electronic properties compared to the benzene ring of anisole, altering the metabolic processing.

-

2-Amino-4-hydroxyethylaminoanisole: Another structural modification developed to reduce toxicity while maintaining the anisole core's color properties.

Part 4: Technical Comparison of Isomers

The following table summarizes the data for the diaminoanisole family, highlighting why the 2,4-isomer is the historical focal point.

| Feature | 2,4-Diaminoanisole | 2,6-Diaminoanisole |

| CAS Number | 615-05-4 | 32114-60-6 |

| Primary Use | Historical Hair Dye Coupler (Blue) | Chemical Intermediate / Research |

| Regulatory Status | Banned (EU Annex II), FDA Warning | Not typically listed as a dye ingredient |

| Carcinogenicity | Positive (NCI TR 111, IARC 2B) | Data Limited / Equivocal |

| Mutagenicity | Positive (Ames Test + S9) | Mixed/Negative (Strain dependent) |

| Chemical Structure | m-diamine (positions 2,4) | m-diamine (positions 2,6) |

| Steric Hindrance | Low (Reactive at C5) | High (Methoxy flanked by amines) |

References

-

National Cancer Institute. (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1] Technical Report Series No. 84.

-

U.S. Food and Drug Administration (FDA). (1979). Coal Tar Hair Dyes and the 1938 Act. FDA Consumer Updates.

-

International Agency for Research on Cancer (IARC). (2001).[1] 2,4-Diaminoanisole and its Salts.[1][3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1]

-

Burnett, C., et al. (2012). Final Report on the Safety Assessment of 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate as Used in Hair Dyes. Cosmetic Ingredient Review.[2]

-

European Commission. (2006). Commission Directive 2006/65/EC (Amending Council Directive 76/768/EEC). Official Journal of the European Union.

Sources

thermodynamic stability of methoxy-substituted phenylenediamines

An In-Depth Technical Guide to the Thermodynamic Stability of Methoxy-Substituted Phenylenediamines

Abstract

This technical guide provides a comprehensive analysis of the , a class of molecules critical to the development of pharmaceuticals, high-performance polymers, and antioxidants. The narrative synthesizes theoretical principles with practical methodologies for researchers, scientists, and drug development professionals. We delve into the foundational concepts of thermodynamic stability, including Gibbs free energy and enthalpy, and explore the key structural factors that govern it: isomeric substitution patterns (ortho, meta, para), the profound influence of intramolecular hydrogen bonding (IHB), and the electronic effects of the methoxy substituent. This guide details both experimental techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and computational approaches using Density Functional Theory (DFT) for a holistic assessment of stability. By explaining the causality behind these protocols, this document serves as a field-proven guide to understanding and predicting the behavior of these versatile chemical entities.

Introduction

Phenylenediamines (PDAs) and their derivatives are cornerstone building blocks in modern chemistry. Their applications are vast, ranging from precursors for robust polymers and aramid fibers to essential components in antioxidants and hair dyes[1][2]. The introduction of a methoxy (-OCH3) substituent onto the phenylenediamine scaffold introduces a new layer of complexity and functionality, significantly altering the molecule's electronic properties, solubility, and, most critically, its thermodynamic stability.

Understanding the thermodynamic stability of these compounds is not an academic exercise; it has profound practical implications. In drug development, the stability of an active pharmaceutical ingredient (API) or intermediate dictates its shelf-life, storage requirements, and formulation strategy[3]. In materials science, the thermal stability of a monomer like a methoxy-substituted PDA is a primary determinant of the processing conditions and heat resistance of the final polymer[1][4].

This guide offers a senior application scientist's perspective on evaluating the . We will bridge theory with practice, detailing not just how to perform analyses but why specific methodological choices are made, ensuring a deep, actionable understanding of the structure-stability relationship.

Theoretical Foundations of Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements or other isomeric forms. A more stable molecule exists in a lower energy state. This stability is primarily assessed through state functions like Gibbs free energy and enthalpy.

Gibbs Free Energy and Enthalpy

Gibbs Free Energy (G) is the ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure[5]. The change in Gibbs free energy (ΔG) for a process or reaction indicates its favorability; a negative ΔG signifies a spontaneous process, meaning the products are more stable than the reactants[6]. The standard Gibbs free energy of formation (ΔGf°) is the ΔG for the formation of one mole of a compound from its elements in their standard states, providing a direct measure of a molecule's intrinsic stability[7].

Enthalpy (H) relates to the internal energy and heat content of a system. The enthalpy of formation (ΔHf°) is the heat change when one mole of a substance is formed from its constituent elements[8]. A more negative ΔHf° generally indicates a more energetically stable molecule. Enthalpy is also related to the strength of the chemical bonds within the molecule. Bond Dissociation Enthalpy (BDE) , the energy required to break a specific bond homolytically, is a key indicator of reactivity and a potential pathway for degradation[9].

Key Structural Factors Governing Stability

The arrangement of atoms within a methoxy-substituted phenylenediamine isomer is the primary determinant of its stability. Three factors are paramount:

-

Isomerism: The relative positions of the two amino groups and the methoxy group (ortho, meta, or para) dictate the potential for intramolecular interactions. Ortho-phenylenediamines, where the amino groups are adjacent, have fundamentally different properties from their meta and para counterparts due to their ability to interact directly.

-

Intramolecular Hydrogen Bonding (IHB): This is arguably the most significant stabilizing interaction in this class of molecules, particularly for ortho-isomers. An IHB is a non-covalent attraction between a hydrogen atom bonded to an electronegative atom (like the nitrogen of an -NH2 group) and another nearby electronegative atom (like the nitrogen of the second -NH2 group or the oxygen of the -OCH3 group)[10]. This interaction creates a stable, pseudo-six-membered ring, which lowers the overall energy of the conformer. Infrared spectroscopic studies have confirmed the presence of double intramolecular NH---N hydrogen bonds in 4-methoxy-o-phenylenediamine[11]. The energy of such bonds can be substantial, significantly contributing to the molecule's overall thermodynamic stability.

-

Substituent Effects: The methoxy group is a strong electron-donating group through resonance. It increases the electron density on the aromatic ring, particularly at the ortho and para positions. This electronic effect influences the basicity of the amino groups and the N-H bond dissociation enthalpy[9][12]. A lower BDE can suggest a higher susceptibility to degradation via radical pathways[2].

Experimental Assessment of Thermal Stability

Thermal analysis techniques provide empirical data on how a material behaves under controlled heating. They are indispensable for determining the upper temperature limits of stability and observing decomposition processes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[13]. It is the primary method for determining decomposition temperatures.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 5–10 mg of the methoxy-substituted phenylenediamine sample into a clean TGA pan (typically ceramic or platinum)[1].

-

Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min)[1]. Causality: An inert atmosphere is crucial to study the intrinsic thermal stability without interference from oxidative processes.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 600-800°C) at a constant linear heating rate, typically 10°C/min[1]. Causality: A constant, moderate heating rate ensures thermal equilibrium within the sample and produces sharp, reproducible decomposition profiles.

-

Data Analysis: Plot the sample mass (%) versus temperature. Key parameters to determine are the onset temperature of decomposition (T_onset), where significant mass loss begins, and the peak decomposition temperature (T_max) from the derivative of the TGA curve (DTG), which indicates the point of the fastest degradation rate[14].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[15]. It is used to detect thermal events like melting, crystallization, and decomposition, which involve the absorption (endotherm) or release (exotherm) of heat[3].

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference[1]. Causality: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a steady flow rate.

-

Heating Program: Subject the sample and reference to a controlled temperature program, such as heating from 25°C to 450°C at 10°C/min[1].

-

Data Analysis: Plot the heat flow (mW) versus temperature. An endothermic peak typically signifies melting, while a sharp exothermic peak often indicates decomposition[16]. The melting point (T_m) is taken as the onset or peak of the melting endotherm.

Computational Prediction of Thermodynamic Stability

While experimental methods measure bulk thermal properties, computational chemistry provides invaluable insights into the intrinsic, single-molecule stability. It allows for the direct comparison of isomers and conformers, some of which may be difficult to isolate experimentally.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a robust and widely-used tool for calculating thermodynamic properties like Gibbs free energy and enthalpy of formation with high accuracy.

-

Structure Generation: Build 3D models of the methoxy-substituted phenylenediamine isomers (ortho, meta, para) and their relevant conformers.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation for each isomer. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311++G(d,p)[9]. Causality: This step is crucial because all thermodynamic properties are dependent on the molecule's equilibrium geometry. An inaccurate structure leads to inaccurate energies.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the necessary data to calculate thermal corrections.

-

Energy Extraction: From the output of the frequency calculation, extract the standard-state (298.15 K and 1 atm) Gibbs free energy and enthalpy.

-

Relative Stability Analysis: Compare the calculated Gibbs free energies of the different isomers. The isomer with the lowest (most negative) Gibbs free energy is predicted to be the most thermodynamically stable[17][18].

Structure-Stability Relationships in Methoxy-Phenylenediamines

By integrating theoretical principles with analytical data, we can build a robust model for predicting the stability of methoxy-substituted PDA isomers.

The Dominance of IHB in ortho-Isomers

For ortho-phenylenediamines substituted with a methoxy group (e.g., 3-methoxy- or 4-methoxy-1,2-phenylenediamine), the potential for IHB is the single most important factor determining their conformational stability.

-

N-H---N Bonding: The two adjacent amino groups can form a hydrogen bond, creating a stable five- or six-membered ring system.

-

N-H---O Bonding: An amino group's hydrogen can also form an IHB with the oxygen of a nearby methoxy group.

The presence of these bonds significantly lowers the molecule's ground-state energy, making it more stable than isomers where such interactions are sterically impossible. Spectroscopic evidence for 4-methoxy-o-phenylenediamine shows the presence of these intramolecular bonds[11].

Stability of meta- and para-Isomers

In meta and para isomers, the amino groups are too far apart to form a direct IHB. Their stability is therefore governed by a different set of factors:

-

Electronic Effects: The electron-donating methoxy group will influence the basicity of the amino groups and the overall dipole moment of the molecule.

-

Crystal Packing: In the solid state, the stability of the bulk material is highly dependent on the efficiency of intermolecular forces (like intermolecular hydrogen bonding) in the crystal lattice. The molecular symmetry and shape of para isomers often lead to more efficient crystal packing and higher melting points compared to their less symmetrical meta and ortho counterparts.

-

Potential N-H---O IHB: In some meta conformers (e.g., 2-methoxy-m-phenylenediamine), a weaker IHB between an amino group and the methoxy oxygen may be possible, offering some degree of stabilization.

Summary of Isomeric Stability Trends

The following table summarizes the key factors influencing the thermodynamic stability of methoxy-substituted phenylenediamine isomers.

| Isomer Position | Intramolecular H-Bonding (IHB) Potential | Primary Stabilizing Factors | Expected Relative Stability (Intrinsic) |

| Ortho | High (N-H···N and potentially N-H···O) | Intramolecular Hydrogen Bonding[11] | Highest |

| Meta | Low (Potential for weak N-H···O only) | Electronic effects of substituents, potential for weak IHB | Intermediate |

| Para | None (between functional groups) | Molecular symmetry, efficient crystal packing (solid state), electronic effects | Lowest |

Note: This table reflects predicted intrinsic (single-molecule) stability. In the solid state, crystal packing forces can sometimes alter this order.

Implications for Research and Development

A thorough understanding of the thermodynamic stability of these molecules directly impacts their successful application:

-

Pharmaceuticals: For APIs, selecting the most stable isomer is critical for ensuring a long shelf life and preventing the formation of potentially toxic degradants. DSC and TGA are essential tools for compatibility screening between the drug and excipients, as shifts in thermal events can indicate destabilizing interactions[3][16].

-

Materials Science: The thermal stability of PDA monomers is a direct predictor of the performance of the resulting polymers. High-stability monomers like those stabilized by IHB can be processed at higher temperatures and yield materials with a greater service temperature range[4].

-

Process Chemistry & Synthesis: Reactions may yield a mixture of isomers. Knowledge of their relative stabilities can help predict the major product, as reactions often favor the formation of the most thermodynamically stable isomer[17]. This informs the design of purification strategies and the optimization of reaction conditions to maximize the yield of the desired, most stable product.

Conclusion

The is a multifaceted property governed by a delicate interplay of isomeric structure, intramolecular hydrogen bonding, and electronic substituent effects. Ortho-isomers are uniquely stabilized by potent intramolecular hydrogen bonds, a feature that can be confirmed spectroscopically and is predicted to render them the most intrinsically stable. A combined analytical approach is essential for a complete picture: experimental techniques like TGA and DSC provide critical data on bulk thermal decomposition and phase behavior, while computational methods like DFT offer unparalleled insight into the intrinsic, single-molecule energetics that underpin these observable properties. For scientists and researchers, mastering these principles and techniques is key to designing, synthesizing, and formulating next-generation materials and medicines with enhanced stability and performance.

References

- Krueger, P.J. (1967). Intramolecular hydrogen bonds and the orientation of amino groups in o-phenylenediamines. Canadian Journal of Chemistry, 45, 2135.

- Trivedi, G. et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Hilaris Publisher.

- Amer, I. et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.

- Nkamuo, C.J. et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). Science Publishing Group.

- Trivedi, M.K. et al. (2015). TGA/DTG thermogram of control and treated samples of p-phenylenediamine. ResearchGate.

- Gudeika, D. et al. The differential scanning calorimetry (DSC) thermograms of (a) AzNI-2... ResearchGate.

- Le, T.B. et al. (2017). Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP). Vietnam Journal of Chemistry.

- Ruscic, B. et al. Aniline Enthalpy of Formation. Active Thermochemical Tables.

- Tantishaiyakul, V. et al. (2015). Thermal Stability of Amine Compounds and Dichloromethane. AIDIC.

- Nkamuo, C.J. et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). ResearchGate.

- Gatial, A. et al. (2025). Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants. RSC Publishing.

- In-Situ. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- University of British Columbia. (n.d.). Gibbs Energy (Free Energy). Campus Manitoba Pressbooks.

- Clutch Prep. (2023). Rank the following substituted anilines from most basic to least basic. Pearson.

- Grabowski, S.J. (2021). Intramolecular Hydrogen Bonding 2021. PMC - NIH.

- Clutch Prep. (n.d.). Gibbs Free Energy Explained. Pearson.

- Wikipedia. (n.d.). Standard Gibbs free energy of formation.

- Rojas-Dávila, E. et al. (2018). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. ResearchGate.

- Rojas-Dávila, E. et al. (2018). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. SciELO.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. quercus.be [quercus.be]

- 4. Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA), American Journal of Nanosciences, Science Publishing Group [sciencepublishinggroup.com]

- 5. Gibbs Free Energy Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 8. atct.anl.gov [atct.anl.gov]

- 9. vjmst.vast.vn [vjmst.vast.vn]

- 10. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. torontech.com [torontech.com]

- 16. aidic.it [aidic.it]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

2,6-Diaminoanisole: Chemical Identifiers, Synthetic Utility, and Toxicology in Drug Development

Executive Summary

In the landscape of preclinical drug discovery, aromatic diamines are critical building blocks for synthesizing complex heterocyclic scaffolds. 2,6-Diaminoanisole (IUPAC: 2-methoxybenzene-1,3-diamine) is a structurally unique bis-nucleophile characterized by an electron-donating methoxy group flanked by two primary amines[1]. This specific ortho-substitution pattern creates a distinct electronic and steric environment, making it a highly valuable, albeit challenging, reagent in medicinal chemistry. This whitepaper provides an in-depth technical analysis of 2,6-diaminoanisole, detailing its chemical identifiers, physicochemical behavior, validated synthetic workflows, and crucial toxicological profiling.

Chemical Identity & Core Identifiers

Accurate chemical identification is the foundation of reproducible research and rigorous compound registration. The core identifiers and structural parameters for 2,6-diaminoanisole are summarized in the table below[1][2].

| Property | Value |

| Compound Name | 2,6-Diaminoanisole (this compound) |

| PubChem CID | |

| CAS Registry Number | 32114-60-6 |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| SMILES | COC1=C(N)C=CC=C1N |

| InChIKey | PAXOFIORPRCXBV-UHFFFAOYSA-N |

Physicochemical Properties & Pharmacokinetic Relevance

The reactivity and biological behavior of 2,6-diaminoanisole are governed by the interplay between its functional groups:

-

Electronic Effects: The oxygen lone pairs of the methoxy group donate electron density into the aromatic ring via resonance. This increases the baseline nucleophilicity of the adjacent amine groups compared to unsubstituted aniline derivatives.

-

Steric Hindrance: The spatial proximity of the methoxy group at the 2-position introduces significant steric bulk. This hindrance must be strategically bypassed during bioconjugation or amide coupling steps.

-

ADME Impact: In rational drug design, incorporating the 2,6-diaminoanisole moiety can precisely modulate the lipophilicity (logP) and topological polar surface area (tPSA) of a lead compound. The methoxy ether acts as a hydrogen bond acceptor, while the amines can serve as both donors and acceptors, directly impacting the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Synthetic Utility in Medicinal Chemistry

2,6-Diaminoanisole serves as a versatile precursor for synthesizing benzimidazoles, quinoxalines, and advanced amide-linked pharmacophores (such as kinase inhibitors). Because aromatic amines are generally less nucleophilic than aliphatic amines—and further impeded by the steric bulk of the ortho-methoxy group—traditional carbodiimide coupling agents (like DCC or EDC alone) often yield poor results[3]. Highly efficient uronium-based coupling reagents, specifically, are required to drive amide bond formation effectively[4].

Figure 1: HATU-Mediated Amide Coupling Pathway for Aromatic Amines.

Experimental Protocols

Protocol 1: LC-MS/MS Characterization & Quality Control

Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored azo or nitroso impurities. Purity must be validated prior to library synthesis.

-

Step 1: Sample Preparation. Dissolve 2,6-diaminoanisole in LC-MS grade methanol to a final concentration of 1 mg/mL. Causality: Methanol ensures complete dissolution of the polar aromatic system while remaining perfectly compatible with reverse-phase chromatography.

-

Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column. Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: Formic acid acts as an ion-pairing agent, suppressing peak tailing and facilitating the protonation of the primary amines for downstream mass spectrometry.

-

Step 3: Mass Spectrometry (ESI+). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Step 4: Self-Validation. A pure sample will exhibit a single sharp chromatographic peak. The expected monoisotopic [M+H]+ ion is m/z 139.08. The presence of an m/z 155.08 peak indicates unwanted N-oxidation.

Figure 2: LC-MS/MS Quality Control Workflow for 2,6-Diaminoanisole.

Protocol 2: HATU-Mediated Amide Coupling Workflow

To overcome the steric hindrance of the ortho-methoxy group, HATU is utilized to generate a highly reactive 7-azabenzotriazole (OAt) active ester[4].

-

Step 1: Activation. In a flame-dried round-bottom flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).

-

Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, allowing the resulting carboxylate anion to attack the electron-deficient carbon of HATU, rapidly forming the OAt active ester[4].

-

Step 3: Nucleophilic Attack. Add 2,6-diaminoanisole (1.1 equiv) to the reaction mixture. Stir for 4–12 hours. Causality: The OAt ester is highly reactive toward electron-deficient or sterically hindered aromatic amines, facilitating the SN2 addition-elimination reaction[3].

-

Step 4: Quenching & Isolation. Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Step 5: Self-Validation. Verify the success of the coupling by running an aliquot on LC-MS. The disappearance of the highly polar 2,6-diaminoanisole starting material (m/z 139.08) and the emergence of the calculated product mass confirms successful amide bond formation.

Toxicology & Safety Profiling

Handling aromatic amines requires rigorous safety protocols due to their well-documented toxicological profiles. Researchers must treat 2,6-diaminoanisole as a potential promutagen and utilize appropriate PPE, chemical fume hoods, and strict waste disposal protocols.

-